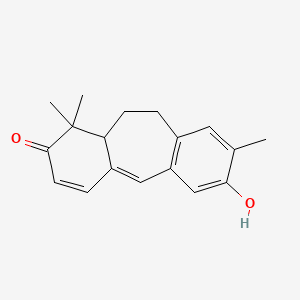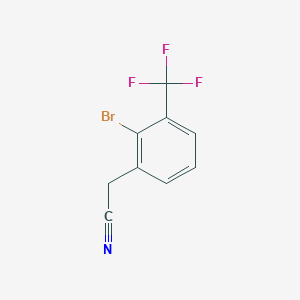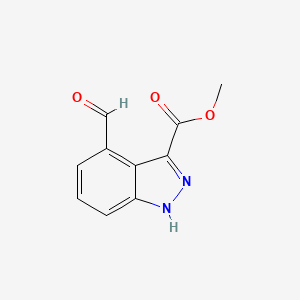
1H-Indazole-3-carboxylic acid, 4-formyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-formyl-1H-indazole-3-carboxylate is a chemical compound belonging to the indazole family Indazoles are heterocyclic aromatic organic compounds containing a fused benzene and pyrazole ring
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von 1H-Indazol-3-carbonsäure, 4-Formyl-, Methylester beinhaltet typischerweise die Formylierung von Indazol-Derivaten. Ein häufiges Verfahren ist die Nitrosrierung von Indolen in einem leicht sauren Milieu, das die Umwandlung sowohl von elektronenreichen als auch von elektronenarmen Indolen in 1H-Indazol-3-Carboxaldehyde ermöglicht . Dieses Zwischenprodukt kann dann zu dem gewünschten Methylester verestert werden.
Industrielle Produktionsverfahren: Die industrielle Produktion dieser Verbindung verwendet oft metallkatalysierte Reaktionen, um hohe Ausbeuten und eine minimale Nebenproduktbildung zu gewährleisten. Beispielsweise kann eine Cu(OAc)2-katalysierte Reaktion verwendet werden, um die N–N-Bindung in DMSO unter einer O2-Atmosphäre zu bilden, was zu einer Vielzahl von 1H-Indazolen führt .
Chemische Reaktionsanalyse
Arten von Reaktionen: 1H-Indazol-3-carbonsäure, 4-Formyl-, Methylester unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verschiedene funktionalisierte Indazole ergeben.
Substitution: Substitutionsreaktionen, insbesondere elektrophile und nucleophile Substitutionen, sind häufig.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid werden häufig verwendet.
Substitution: Die Bedingungen beinhalten oft die Verwendung von Katalysatoren wie Palladium oder Kupfer zusammen mit geeigneten Liganden.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Indazole, die für spezifische Anwendungen weiter funktionalisiert werden können .
Wissenschaftliche Forschungsanwendungen
1H-Indazol-3-carbonsäure, 4-Formyl-, Methylester hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexer organischer Moleküle verwendet.
Industrie: Die Verbindung wird zur Herstellung von Indazol-Pyridin-basierten Proteinkinase/Akt-Inhibitoren verwendet.
Wirkmechanismus
Der Wirkmechanismus von 1H-Indazol-3-carbonsäure, 4-Formyl-, Methylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Beispielsweise bindet es als Inhibitor der humanen neutrophilen Elastase an das aktive Zentrum des Enzyms und verhindert so die katalytische Hydrolyse von Peptidbindungen . Diese Hemmung kann Entzündungen und Gewebeschäden bei verschiedenen Krankheiten reduzieren.
Ähnliche Verbindungen:
Indazol-3-carbonsäure: Ein weiteres Indazol-Derivat mit ähnlichen biologischen Aktivitäten.
1H-Indazol-3-Carboxaldehyd: Ein Vorläufer bei der Synthese des Methylesters.
Indazol-Pyridin-Derivate: Bekannt für ihre Kinase-inhibitorischen Aktivitäten.
Eindeutigkeit: 1H-Indazol-3-carbonsäure, 4-Formyl-, Methylester zeichnet sich durch seine spezifischen Formyl- und Ester-Funktionsgruppen aus, die ihm eine einzigartige Reaktivität und biologische Eigenschaften verleihen. Seine Fähigkeit, als vielseitiges Zwischenprodukt in der organischen Synthese zu dienen und seine potenziellen therapeutischen Anwendungen machen es zu einer Verbindung von großem Interesse sowohl in der akademischen als auch in der industriellen Forschung.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-formyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 4-carboxy-1H-indazole-3-carboxylate.
Reduction: Methyl 4-hydroxymethyl-1H-indazole-3-carboxylate.
Substitution: Various substituted indazole derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-formyl-1H-indazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biochemical pathways.
Wirkmechanismus
The mechanism of action of methyl 4-formyl-1H-indazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The formyl group can interact with active sites of enzymes or receptors, altering their activity and leading to therapeutic effects. The indazole ring provides structural stability and enhances binding affinity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the formyl group, resulting in different reactivity and applications.
Methyl 4-hydroxy-1H-indazole-3-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to variations in chemical behavior and biological activity.
Methyl 4-nitro-1H-indazole-3-carboxylate:
Uniqueness
Methyl 4-formyl-1H-indazole-3-carboxylate is unique due to the presence of both a formyl group and a carboxylate ester group on the indazole ring. This combination of functional groups provides a versatile platform for chemical modifications and enhances its potential for diverse applications in research and industry.
Eigenschaften
Molekularformel |
C10H8N2O3 |
|---|---|
Molekulargewicht |
204.18 g/mol |
IUPAC-Name |
methyl 4-formyl-1H-indazole-3-carboxylate |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)9-8-6(5-13)3-2-4-7(8)11-12-9/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
SXKLXBRUAYDYJL-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=NNC2=CC=CC(=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11756584.png)
![7-Bromonaphtho[1,2-b]benzofuran](/img/structure/B11756598.png)
![2-Azabicyclo[3.1.1]heptane hydrochloride](/img/structure/B11756605.png)
![7-bromo-8-methyl-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B11756615.png)

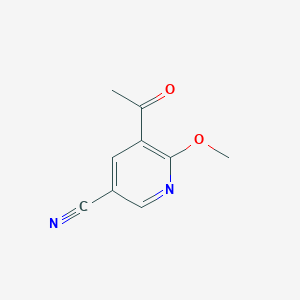
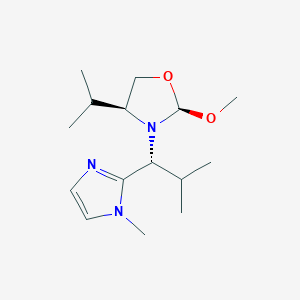
![2-(Prop-2-yn-1-yl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11756640.png)
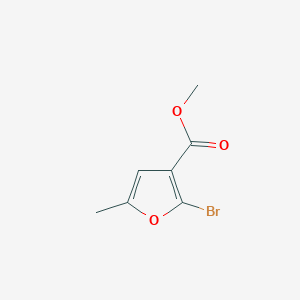
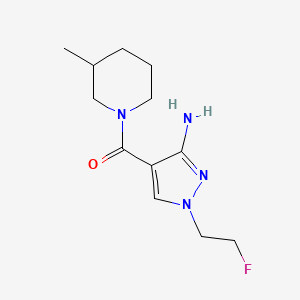
![N-[2-Fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B11756661.png)
![4-Amino-6-fluoro-1,3-dihydropyrrolo[2,3-b]pyridin-2-one](/img/structure/B11756672.png)
